Welcome to the BenchChem Online Store!
molecular formula C8H8N2 B109032 3-Ethylisonicotinonitrile CAS No. 13341-18-9

3-Ethylisonicotinonitrile

Cat. No. B109032
M. Wt: 132.16 g/mol
InChI Key: DTRNETTYKHGFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08242133B2

Procedure details

A mixture of 2.7 g of 3-ethyl isonicotinonitrile, 1.63 g of sodium hydroxide, 20 ml of ethanol and 20 ml of water was heated to reflux for five hours. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. 3 M hydrochloric acid was added so that pH of the resultant residue became about 3, which was concentrated under reduced pressure again. To the resultant solid, 50 ml of ethanol was added and heated to reflux for five minutes, followed by hot filtration. To the solid collected by filtration, the same operation was carried out by using 50 ml each of ethanol. Combined filtrates were concentrated to give 2.49 g of 3-ethyl isonicotinic acid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:10]=[N:9][CH:8]=[CH:7]C=1C#N)[CH3:2].[OH-:11].[Na+].[CH2:13]([OH:15])[CH3:14]>O>[CH2:1]([C:3]1[CH:10]=[N:9][CH:8]=[CH:7][C:14]=1[C:13]([OH:11])=[O:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)C1=C(C#N)C=CN=C1
Name
Quantity
1.63 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for five hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
3 M hydrochloric acid was added so that pH of the resultant residue
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure again
ADDITION
Type
ADDITION
Details
To the resultant solid, 50 ml of ethanol was added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for five minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
followed by hot filtration
FILTRATION
Type
FILTRATION
Details
To the solid collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
Combined filtrates were concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=O)O)C=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.